

N,O-Bis(trifluoroacetyl)hydroxylamine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N,O-</i> <i>Bis(trifluoroacetyl)hydroxylamine</i>
Cat. No.:	B1215976

[Get Quote](#)

An In-depth Technical Guide to **N,O-Bis(trifluoroacetyl)hydroxylamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,O-Bis(trifluoroacetyl)hydroxylamine (BTFAH) is a significant reagent in modern organic synthesis, primarily functioning as a potent electrophilic aminating agent. Its utility is highlighted by the two electron-withdrawing trifluoroacetyl groups, which greatly increase the electrophilicity of the nitrogen atom. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols relevant to research and drug development.

Core Properties and Specifications

N,O-Bis(trifluoroacetyl)hydroxylamine is a stable, white to off-white crystalline solid.^[1] It is characterized by its hygroscopic nature, readily absorbing moisture from the air, which necessitates handling under inert and anhydrous conditions.^{[1][2]}

Property	Value	Reference
Molecular Formula	C ₄ HF ₆ NO ₃	[3][4]
Molecular Weight	225.05 g/mol	[1][3][4]
CAS Number	684-78-6	[1][4]
Physical State	Solid (White to Almost white powder/crystal)	[1]
Melting Point	60 °C	
Storage Conditions	Refrigerated (0-10°C), under inert gas	
Key Characteristics	Moisture and heat sensitive, hygroscopic	[1][2]

Synthesis of N,O-Bis(trifluoroacetyl)hydroxylamine

The most established method for synthesizing **N,O-Bis(trifluoroacetyl)hydroxylamine** is through the direct acylation of a hydroxylamine salt with trifluoroacetic anhydride (TFAA).^[1] This method is noted for its convenience and the use of inexpensive, commercially available starting materials.^{[1][5][6]}

Experimental Protocol: Synthesis from Hydroxylamine Hydrochloride

This protocol is based on the direct acylation method.

Materials:

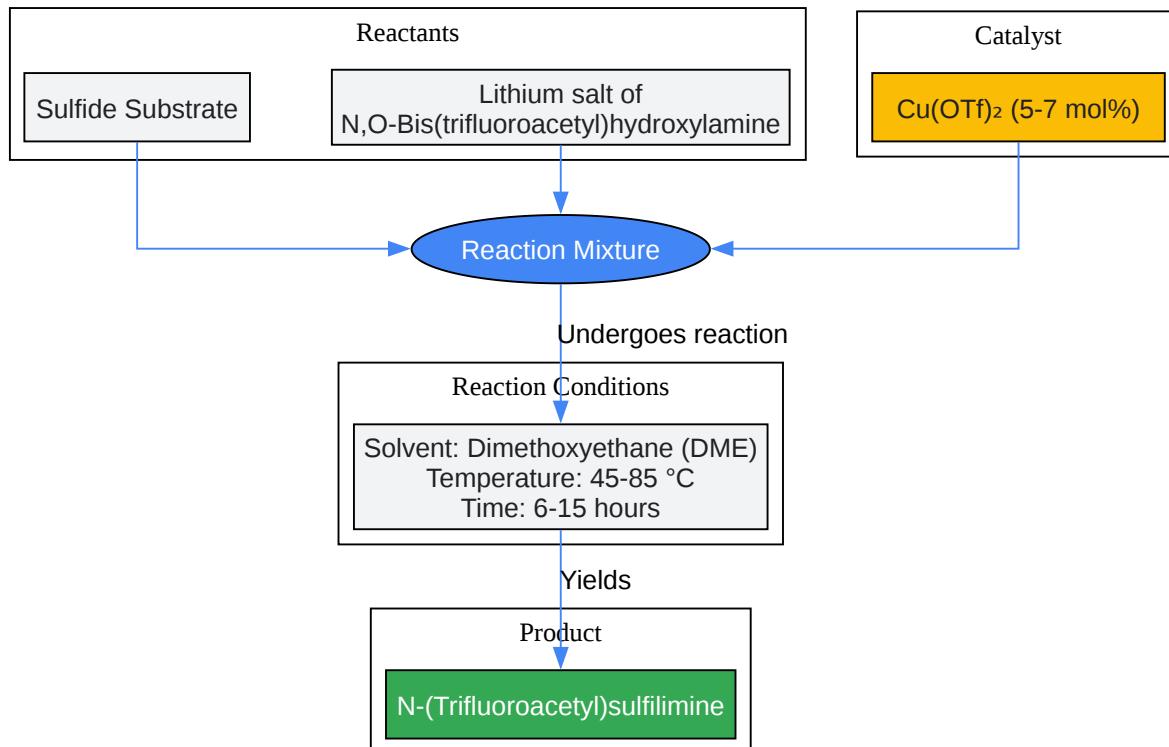
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Trifluoroacetic anhydride (TFAA)
- Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

Procedure:

- To a suspension of hydroxylamine hydrochloride in an anhydrous solvent, add trifluoroacetic anhydride (a 1:2.2 molar ratio of hydroxylamine hydrochloride to TFAA is typical to ensure complete bis-acylation).[1][2]
- The reaction is performed under anhydrous conditions to prevent the hydrolysis of the anhydride.
- The reaction mixture is typically stirred at a controlled temperature until the reaction is complete.
- Upon completion, the solvent is removed under reduced pressure to yield the crude product.
- Purification can be achieved by recrystallization from a suitable solvent like dichloromethane or through vacuum distillation to obtain the final product as a white to off-white crystalline solid.[1][2]

Purity Assessment:

- The purity of the synthesized **N,O-Bis(trifluoroacetyl)hydroxylamine** can be confirmed using spectroscopic methods. ^{19}F NMR spectroscopy is particularly useful to confirm the presence of the two distinct trifluoroacetyl groups.[1]


Applications in Organic Synthesis and Drug Development

N,O-Bis(trifluoroacetyl)hydroxylamine's primary role is as a source of electrophilic nitrogen. [1] This reactivity is harnessed in several synthetic transformations valuable in medicinal chemistry and drug discovery.

Copper-Catalyzed Synthesis of N-(Trifluoroacetyl)sulfilimines

A key application is the copper(II)-catalyzed synthesis of N-(trifluoroacetyl)sulfilimines from various sulfides.[1][5] These sulfilimines are valuable synthetic intermediates, for instance, in the stereospecific conversion to optically active sulfoxides, which are important in asymmetric

synthesis.^[1] Copper(II) triflate ($\text{Cu}(\text{OTf})_2$) has been shown to be a particularly effective catalyst for this transformation.^{[1][5]}

[Click to download full resolution via product page](#)

Caption: Workflow for the copper-catalyzed synthesis of N-(Trifluoroacetyl)sulfilimines.

Experimental Protocol: Trifluoroacetamidation of Sulfides

This protocol is adapted from the work of Carreira and colleagues.^[5]

Materials:

- Sulfide substrate (e.g., Tetrahydrothiophene, Thioanisole)
- Lithium salt of **N,O-Bis(trifluoroacetyl)hydroxylamine** (2 equivalents)
- Copper(II) triflate ($\text{Cu}(\text{OTf})_2$) (5-7 mol %)
- Dimethoxyethane (DME) as solvent

Procedure:

- In an oven-dried flask under an inert atmosphere, combine the sulfide substrate, the lithium salt of **N,O-Bis(trifluoroacetyl)hydroxylamine**, and $\text{Cu}(\text{OTf})_2$ in dimethoxyethane (to a concentration of approximately 0.10 M).[6]
- Heat the reaction mixture to a temperature between 45-85 °C.[1][6]
- Stir the reaction for 6-15 hours, monitoring for completion.[1][6]
- Upon completion, concentrate the reaction mixture in *vacuo*.[6]
- Purify the resulting residue by chromatography on silica gel to afford the N-(trifluoroacetyl)sulfilimine product.[6]

Examples of Yields:

- Thioanisole can be converted to N-(Trifluoroacetyl)methylphenylsulfilimine with a 95% yield. [1]
- Tetrahydrothiophene yields N-(Trifluoroacetyl)tetrahydrothiophenesulfilimine in 85% yield.[1]

Conversion of Aldehydes to Nitriles (Pomeroy Reaction)

N,O-Bis(trifluoroacetyl)hydroxylamine is also an effective reagent for the conversion of organic aldehydes into their corresponding nitriles under mild conditions.[1][2] This transformation provides a valuable tool for this specific functional group conversion.[1]

Potential in Drug Discovery

The broader class of hydroxylamine derivatives is being explored for creating bioisosteres that can improve drug properties such as metabolic stability and lipophilicity.^[1] While trisubstituted hydroxylamines have been historically excluded from drug discovery programs due to concerns over the N-O bond's stability, recent research is challenging this notion, demonstrating their potential in developing structurally innovative drug candidates.^[7] For instance, hydroxylamine derivatives have been designed and synthesized as antibacterial agents that inhibit the bacterial ribonucleotide reductase (RNR) enzyme, which is essential for bacterial proliferation.^{[8][9]}

Safety and Handling

N,O-Bis(trifluoroacetyl)hydroxylamine is a hygroscopic compound and should be handled under inert, anhydrous conditions and stored in a vacuum desiccator.^{[1][2]} Standard personal protective equipment, including gloves and eye/face protection, is recommended during handling.^[1] It is classified as causing skin and serious eye irritation. For research use only, not for human or veterinary use.^{[1][4]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,O-Bis(trifluoroacetyl)hydroxylamine | 684-78-6 | Benchchem [benchchem.com]
- 2. N,O-BIS(TRIFLUOROACETYL)HYDROXYLAMINE | 684-78-6 [amp.chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. scbt.com [scbt.com]
- 5. N,O-Bis(trifluoroacetyl)hydroxylamine as a Useful Electrophilic Nitrogen Source: Catalytic Synthesis of N-(Trifluoroacetyl)sulfilimines [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N,O-Bis(trifluoroacetyl)hydroxylamine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215976#n-o-bis-trifluoroacetyl-hydroxylamine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com